[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)
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Overview
Description
Preparation Methods
The synthesis of Boroxin, tris[(tributylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with tributylstannyl reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Boroxin, tris[(tributylstannyl)oxy]-(9CI) undergoes various types of chemical reactions, including substitution and coupling reactions. One common reaction is the Suzuki-Miyaura coupling, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The major products formed from these reactions are typically aryl boronates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Boroxin, tris[(tributylstannyl)oxy]-(9CI) has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Boroxin, tris[(tributylstannyl)oxy]-(9CI) involves its ability to form stable complexes with other molecules. The compound’s boron atoms can interact with electron-rich sites on target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Boroxin, tris[(tributylstannyl)oxy]-(9CI) can be compared with other boroxine derivatives, such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The tributylstannyl groups in Boroxin, tris[(tributylstannyl)oxy]-(9CI) provide unique reactivity and stability compared to other derivatives, making it particularly useful in certain applications .
Similar compounds include:
- Trimethylboroxine
- Triphenylboroxine
- Boroxin, tris[(triphenylstannyl)oxy]-(9CI)
Properties
CAS No. |
51805-36-8 |
---|---|
Molecular Formula |
C36H81B3O6Sn3 |
Molecular Weight |
998.6 g/mol |
IUPAC Name |
[4,6-bis(tributylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tributylstannane |
InChI |
InChI=1S/9C4H9.B3O6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
ZCKMNMRQPTZBJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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